Dibutyl 3,4-furandicarboxylate molecular weight and CAS number
Dibutyl 3,4-furandicarboxylate molecular weight and CAS number
An In-Depth Technical Guide to Dibutyl 3,4-Furandicarboxylate
Abstract
Dibutyl 3,4-furandicarboxylate is a furan-based diester with emerging relevance in the fields of polymer chemistry and sustainable materials. As a derivative of 3,4-furandicarboxylic acid, it represents a bio-based platform chemical with potential applications as a monomer and a plasticizer. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and prospective applications, contextualized within the broader landscape of furan-based chemical research. Due to its status as a specialized research chemical, this document synthesizes direct information with data from closely related furan diesters to offer a holistic and scientifically grounded perspective for researchers and drug development professionals.
Introduction: The Rise of Furan-Based Platform Chemicals
The global shift towards a bio-based economy has catalyzed significant research into sustainable alternatives to petroleum-derived chemicals. Furan derivatives, obtainable from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, are at the forefront of this transition. Among these, furandicarboxylic acids (FDCAs) are recognized as key "Top Value-Added Chemicals from Biomass"[1]. While 2,5-furandicarboxylic acid has been extensively studied as a replacement for terephthalic acid in polymers like polyethylene terephthalate (PET), its isomers, including 3,4-furandicarboxylic acid, offer unique structural properties that are beginning to be explored for novel material applications.[2][3]
Dibutyl 3,4-furandicarboxylate, the dibutyl ester of 3,4-furandicarboxylic acid, is a molecule of interest for introducing flexibility and specific functionalities into polymer chains. Its asymmetric structure, compared to the linear 2,5-isomer, can influence polymer crystallinity, thermal properties, and degradation profiles. This guide aims to provide a detailed technical overview of this specific compound, addressing its core properties, synthesis, and potential utility.
Physicochemical Properties of Dibutyl 3,4-Furandicarboxylate
Direct analytical data for Dibutyl 3,4-furandicarboxylate is not extensively published, as it is considered a rare chemical for early-stage research. However, its fundamental properties can be established from its chemical structure and data from analogous compounds.
| Property | Value | Source/Method |
| CAS Number | 107821-61-4 | |
| Molecular Formula | C14H20O5 | |
| Molecular Weight | 268.30 g/mol | Calculated |
| Physical Form | Inferred to be a liquid at room temperature | Based on related diesters[4][5] |
| Boiling Point | Not determined; expected to be >200 °C at atmospheric pressure | Inferred from related diesters[5][6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., alcohols, ethers, esters) and insoluble in water | General property of organic esters |
Synthesis and Mechanism
The primary and most direct route for the synthesis of Dibutyl 3,4-furandicarboxylate is the Fischer esterification of 3,4-furandicarboxylic acid with n-butanol in the presence of an acid catalyst. The parent diacid, 3,4-furandicarboxylic acid (CAS 3387-26-6), serves as the key starting material.[7]
General Synthesis Workflow
The synthesis process involves the reaction of a carboxylic acid with an alcohol to form an ester and water. To drive the equilibrium towards the product, the water is typically removed, or an excess of the alcohol reactant is used.
Caption: General workflow for the synthesis of Dibutyl 3,4-furandicarboxylate via Fischer esterification.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for Fischer esterification of aromatic dicarboxylic acids.
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Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
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Charging Reactants: To the flask, add 3,4-furandicarboxylic acid (1.0 eq), n-butanol (5-10 eq, serving as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (PTSA) (0.02-0.05 eq).
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Reaction: Heat the mixture to reflux. The azeotrope of butanol and water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete (typically 4-8 hours).
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Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the excess butanol and solvent.
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Purification: The resulting crude oil can be purified by vacuum distillation to yield pure Dibutyl 3,4-furandicarboxylate.
Applications in Polymer Science and Organic Synthesis
While specific applications for Dibutyl 3,4-furandicarboxylate are still under exploration, its structure suggests significant potential, primarily as a building block (monomer) for polyesters and as a bio-based plasticizer.
Monomer for Bio-Based Polyesters
The diester can undergo transesterification with diols (e.g., 1,4-butanediol, ethylene glycol) to synthesize novel furan-based polyesters. The 3,4-substitution pattern, in contrast to the more common 2,5-linkage, introduces a kink in the polymer backbone. This structural feature is expected to reduce crystallinity, lower the melting temperature, and potentially enhance flexibility and solubility of the resulting polymers. Such materials could be valuable for applications requiring amorphous or semi-crystalline bio-plastics.[3]
Caption: Role of Dibutyl 3,4-furandicarboxylate as a monomer in polycondensation reactions.
Potential as a Bio-Based Plasticizer
Plasticizers are additives that increase the flexibility and durability of materials, particularly PVC. There is a strong industrial demand for bio-based, non-phthalate plasticizers. With its ester groups and aliphatic butyl chains, Dibutyl 3,4-furandicarboxylate possesses the molecular characteristics of a plasticizer. Its compatibility with various polymer matrices would need to be experimentally validated, but it represents a promising candidate for this application space.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for Dibutyl 3,4-furandicarboxylate. Therefore, it must be handled with care, assuming it may possess hazards similar to other organic diesters.
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General Precautions: Use in a well-ventilated area or a chemical fume hood.[8]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
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Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation. Ingestion and inhalation should be avoided. The hazards of the parent compound, 3,4-furandicarboxylic acid, include skin, eye, and respiratory irritation.
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Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
Conclusion
Dibutyl 3,4-furandicarboxylate is a promising, yet under-characterized, bio-based chemical. Its structural relationship to the well-studied family of furandicarboxylates provides a strong basis for its potential utility in creating novel polymers with tailored properties. As research into sustainable chemistry continues to expand, this and other furan isomers are poised to become valuable components in the development of next-generation materials. Further investigation into its synthesis optimization, polymerization behavior, and performance as a plasticizer is warranted to fully unlock its potential.
References
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ResearchGate. A New Strategy for the Synthesis of Furan3,4-dicarboxylic Acid. [Link]
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ResearchGate. ChemInform Abstract: One-Step Synthesis of Dibutyl Furandicarboxylates from Galactaric Acid. [Link]
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PubMed. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. [Link]
-
ACS Publications. Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins. [Link]
-
LookChem. Cas 4282-33-1,DIMETHYL 3,4-FURANDICARBOXYLATE. [Link]
-
Mol-Instincts. diethyl 3,4-furandicarboxylate. [Link]
-
PubChem. 3,4-Furandicarboxylic acid. [Link]
-
PMC. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. [Link]
-
MDPI. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]
-
Royal Society of Chemistry. Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Dimethyl 3,4-furandicarboxylate 98 4282-33-1 [sigmaaldrich.com]
- 7. 3,4-Furandicarboxylic acid | C6H4O5 | CID 76923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
